molecular formula C21H27N5O4S2 B2900618 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide CAS No. 941960-89-0

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B2900618
CAS No.: 941960-89-0
M. Wt: 477.6
InChI Key: KKLAOJUKWCPAIJ-UHFFFAOYSA-N
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Description

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholinoethyl group and the acetamidophenyl moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Morpholine Derivatives: Compounds containing the morpholine moiety.

    Acetamidophenyl Derivatives: Compounds with the acetamidophenyl group.

Uniqueness

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S2/c1-15(27)23-16-2-4-17(5-3-16)24-20(29)14-32-21-25-18(13-31-21)12-19(28)22-6-7-26-8-10-30-11-9-26/h2-5,13H,6-12,14H2,1H3,(H,22,28)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAOJUKWCPAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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